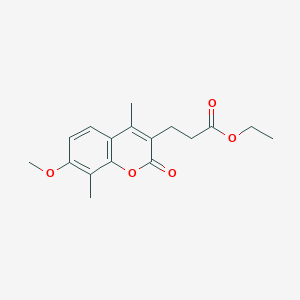

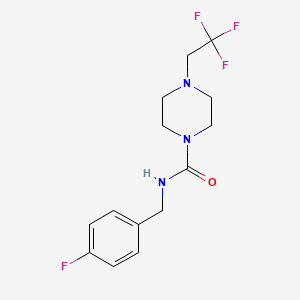

![molecular formula C23H25ClN4O3 B3002732 2-amino-4-(3-chlorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882360-95-4](/img/structure/B3002732.png)

2-amino-4-(3-chlorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-amino-4-(3-chlorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile" is a complex organic molecule that appears to be related to a family of compounds with a pyridine nucleus. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as pyridine and pyrazole rings, which are often of interest in medicinal chemistry due to their potential biological activities .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with different core structures. For example, one paper describes the synthesis of a pyridine derivative by reacting a pyrazolinone with benzylidenemalononitrile, followed by various reagents to yield a range of oxopyrazolinylpyridines and related compounds . Another paper details the synthesis of a pyrazolopyridine derivative through reactions involving aldehydes, ethanones, and cyanoacetate or malononitrile in the presence of ammonium acetate . These methods suggest that the synthesis of the compound would likely involve similar strategies, utilizing key functional groups and core structures to build up the complex molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as X-ray crystallography. For instance, the crystal structure of a pyrazolopyridine derivative was determined, revealing that the pyrazole, pyridine, and pyran rings are almost coplanar with each other, and the crystal packing is stabilized by hydrogen bond interactions . This information provides insight into how the molecular structure of the compound might be analyzed and what features could be expected, such as planarity of rings and potential stabilizing interactions.

Chemical Reactions Analysis

The chemical reactions of related compounds involve various reagents that introduce different functional groups or modify existing ones. For example, reactions with triethyl orthoformate, hydrazine hydrate, acetic anhydride, and other reagents lead to the formation of new oxopyrazolinylpyridines and related structures . These reactions are indicative of the types of chemical transformations that might be applicable to the compound , allowing for the introduction of substituents like the morpholinopropyl group or the chlorophenyl moiety.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not provided, the properties of similar compounds can be inferred. The related compounds are likely to have significant molecular weights and exhibit solid-state properties such as crystallinity, as evidenced by the X-ray crystallography study . The presence of multiple hydrogen bond donors and acceptors suggests that these compounds could have notable solubility in polar solvents and could participate in hydrogen bonding, which might affect their biological activity.

Propiedades

IUPAC Name |

2-amino-4-(3-chlorophenyl)-7-methyl-6-(3-morpholin-4-ylpropyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O3/c1-15-12-19-21(23(29)28(15)7-3-6-27-8-10-30-11-9-27)20(18(14-25)22(26)31-19)16-4-2-5-17(24)13-16/h2,4-5,12-13,20H,3,6-11,26H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFDLFLUYXYWEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Cl)C(=O)N1CCCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

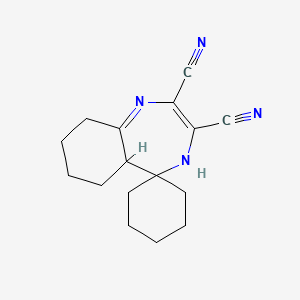

![4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3002653.png)

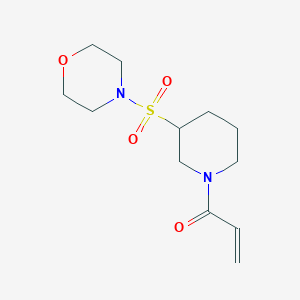

![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3002654.png)

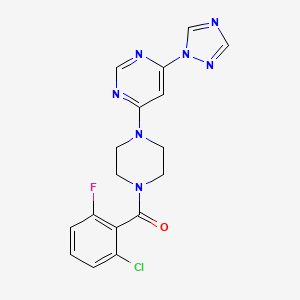

![3,4-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B3002655.png)

![(2E,NZ)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B3002658.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B3002661.png)

![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B3002663.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine](/img/structure/B3002669.png)

![3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3002672.png)